molecular formula C7H11ClN2O2 B2725680 2-(1-methyl-1H-pyrazol-5-yl)propanoic acid hydrochloride CAS No. 1909308-73-1

2-(1-methyl-1H-pyrazol-5-yl)propanoic acid hydrochloride

Cat. No.: B2725680
CAS No.: 1909308-73-1
M. Wt: 190.63
InChI Key: QMYJVDJBEWJIRT-UHFFFAOYSA-N
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Description

“2-(1-methyl-1H-pyrazol-5-yl)propanoic acid hydrochloride” is a chemical compound with a molecular weight of 168.2 . Its IUPAC name is 2-methyl-2-(1-methyl-1H-pyrazol-5-yl)propanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2O2/c1-8(2,7(11)12)6-4-5-9-10(6)3/h4-5H,1-3H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

The compound is a solid . Its properties can be further analyzed using its InChI code .

Scientific Research Applications

Corrosion Inhibition

Pyrazole derivatives, including those similar in structure to 2-(1-methyl-1H-pyrazol-5-yl)propanoic acid hydrochloride, have been extensively studied for their application as corrosion inhibitors. These compounds exhibit significant effectiveness in protecting steel from corrosion in acidic environments. The mechanism involves the adsorption of these compounds onto the metal surface, forming a protective layer that reduces the rate of corrosion. This application is particularly relevant in industries where metal components are exposed to harsh chemical environments, necessitating the use of corrosion inhibitors to extend the lifespan of these components (Herrag et al., 2007).

Synthetic Chemistry

Pyrazole derivatives are also key intermediates in the synthesis of complex molecules. Research has shown that these compounds can be utilized in the synthesis of various heterocyclic compounds, which have applications ranging from materials science to pharmaceuticals. For example, the transformation of pyrazole derivatives into other compounds through reactions such as condensation, cyclization, and formylation demonstrates the versatility of these molecules in synthetic organic chemistry. These reactions enable the creation of novel compounds with potential applications in drug development and material properties enhancement (El’chaninov et al., 2018).

Materials Science

In materials science, pyrazole derivatives have been explored for their fluorescent properties. Certain pyrazole compounds have been synthesized and found to exhibit fluorescence when exposed to ultraviolet radiation. This property can be leveraged in the development of fluorescent markers, sensors, and optical materials. The study of these compounds contributes to the broader field of photophysics and photochemistry, with potential applications in bioimaging, diagnostics, and the development of novel photonic materials (Hasan et al., 2011).

Safety and Hazards

The compound may cause skin and eye irritation, and may be harmful if inhaled, absorbed through the skin, or swallowed .

Properties

IUPAC Name

2-(2-methylpyrazol-3-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-5(7(10)11)6-3-4-8-9(6)2;/h3-5H,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYJVDJBEWJIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1C)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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